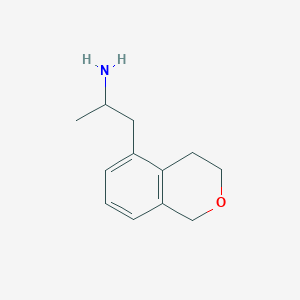

1-(3,4-dihydro-1H-2-benzopyran-5-yl)propan-2-amine

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-(3,4-dihydro-1H-isochromen-5-yl)propan-2-amine |

InChI |

InChI=1S/C12H17NO/c1-9(13)7-10-3-2-4-11-8-14-6-5-12(10)11/h2-4,9H,5-8,13H2,1H3 |

InChI Key |

MHQMMMYCEICVLV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC2=C1CCOC2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,4-dihydro-1H-2-benzopyran-5-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-1-benzopyran with propan-2-amine under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(3,4-dihydro-1H-2-benzopyran-5-yl)propan-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-1H-2-benzopyran-5-yl)propan-2-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and uptake . This interaction can influence various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Benzofuran Derivatives: 5-APB, 6-APB, and 5-APDB

- Structure : 5-APB (1-(benzofuran-5-yl)propan-2-amine) and 6-APB (1-(benzofuran-6-yl)propan-2-amine) feature a five-membered benzofuran ring. 5-APDB and 6-APDB are dihydro derivatives with a saturated bond in the benzofuran ring .

- Key Differences: Ring Size and Heteroatom: Benzopyran (six-membered, oxygen) vs. benzofuran (five-membered, oxygen). Saturation: The dihydro group in the target compound reduces ring aromaticity compared to fully unsaturated benzofurans, which could influence metabolic stability and lipophilicity .

Indene Derivatives: 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine

- Structure : Features a fused cyclopentane-benzene (indene) system without oxygen.

- Key Differences :

Isoquinoline Derivatives

- Example: 1-(7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)propan-2-amine.

- Key Differences: Nitrogen vs.

Oxazole-Benzopyran Hybrids

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Heteroatom | LogP* (Predicted) |

|---|---|---|---|---|---|

| 1-(3,4-dihydro-2-benzopyran-5-yl)propan-2-amine | C12H15NO | 189.25 | Chromane | O | ~2.1 |

| 5-APB | C11H13NO | 175.23 | Benzofuran | O | ~1.8 |

| 5-APDB | C11H15NO | 177.24 | Dihydrobenzofuran | O | ~2.0 |

| 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine | C12H15N | 173.25 | Indene | None | ~2.5 |

| 5-(3,4-dihydro-2H-1-benzopyran-3-yl)-1,2-oxazol-3-amine | C12H12N2O2 | 216.24 | Chromane + oxazole | O, N | ~1.5 |

*LogP values estimated using fragment-based methods.

Receptor Affinity and Selectivity

- Benzofuran Derivatives: 5-APB and 6-APB act as serotonin receptor agonists (5-HT2B/2C) and dopamine/norepinephrine reuptake inhibitors, similar to MDMA .

- Target Compound : The chromane core may reduce 5-HT2B affinity compared to benzofurans due to steric hindrance, but this requires experimental validation.

- Isoquinoline Derivatives: Nitrogen-containing analogs may exhibit higher affinity for dopamine transporters .

Metabolic Stability

- The dihydro group in the target compound could slow oxidative metabolism (e.g., cytochrome P450-mediated degradation) compared to unsaturated benzofurans, prolonging half-life .

Biological Activity

1-(3,4-dihydro-1H-2-benzopyran-5-yl)propan-2-amine is an organic compound with a unique bicyclic structure that includes a benzopyran moiety. This compound has garnered interest due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula: C11H15NO

Molecular Weight: 191.27 g/mol

CAS Number: 1891285-58-7

The compound's structure consists of a benzene ring fused to a pyran ring, which is characteristic of many biologically active compounds. Its propan-2-amine substituent contributes significantly to its biological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Relaxant Activity : Studies have shown that analogues related to this compound display relaxant activity in isolated tracheal spirals of guinea pigs, indicating potential applications in respiratory conditions .

- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity against various pathogens, although detailed studies are required to confirm these effects.

- Neuroprotective Effects : The structural features of this compound suggest potential neuroprotective effects, which are being explored in various preclinical models.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in neurotransmission and muscle relaxation pathways.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 3,4-Dihydro-2H-benzopyran | Precursor in synthesis | Lacks the propan-2-amino group |

| 1H-Benzopyran | Similar benzopyran structure | Different functional groups |

| 3,4-Dihydro-8-hydroxybenzopyran | Another derivative | Contains hydroxyl group instead of amine |

The distinct amine functional group in 1-(3,4-dihydro-1H-2-benzopyran-5-yl)propan-2-amines imparts unique chemical reactivity and biological properties not found in its analogs.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Respiratory Disorders : In a study evaluating relaxant activity, compounds related to 1-(3,4-dihydro-1H-2-benzopyran-5-yl)propan-2-amines demonstrated enhanced efficacy compared to existing treatments for asthma and COPD .

- Neurodegenerative Diseases : Research is ongoing to assess the neuroprotective effects of this compound in models of Parkinson's disease and Alzheimer's disease. Early results indicate promising outcomes that warrant further investigation.

Q & A

Basic: What are the recommended synthetic routes for 1-(3,4-dihydro-1H-2-benzopyran-5-yl)propan-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

The compound’s synthesis typically involves:

- Step 1: Alkylation of 3,4-dihydro-1H-2-benzopyran-5-amine with propylene oxide or halogenated propane derivatives.

- Step 2: Reduction of intermediates (e.g., nitro or imine precursors) using NaBH4 or LiAlH4, with solvent optimization (e.g., THF or ethanol) to improve yield .

- Critical Parameters: Temperature control (40–60°C), inert atmosphere (N₂/Ar), and catalytic acid/base (e.g., H₂SO₄ or K₂CO₃) to minimize side reactions.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water).

Advanced: How can computational methods (e.g., Multiwfn) predict the electron localization and reactivity of this compound?

Methodological Answer:

- Wavefunction Analysis: Use Multiwfn to calculate the Electron Localization Function (ELF) and Laplacian of electron density to identify reactive sites (e.g., amine group, benzopyran ring) .

- Reactivity Prediction: Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces (EPS), highlighting nucleophilic/electrophilic regions .

- Case Study: Compare ELF profiles of this compound with analogs (e.g., 1-(benzofuran-5-yl)propan-2-amine) to assess substituent effects on aromatic π-systems .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: ¹H/¹³C NMR to confirm proton environments (e.g., dihydrobenzopyran CH₂ groups at δ ~2.8 ppm, amine protons at δ ~1.5 ppm) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., cleavage at the amine-propan-2-yl bond) .

- IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic stretch) .

Advanced: How can researchers resolve contradictions in pharmacological data between this compound and its structural analogs?

Methodological Answer:

- Structural Comparisons: Use X-ray crystallography or molecular docking to compare binding modes with targets (e.g., serotonin receptors) against analogs like 5-APB (1-(benzofuran-5-yl)propan-2-amine) .

- In Vitro Assays: Perform competitive binding assays (e.g., radioligand displacement) to quantify affinity differences caused by the dihydrobenzopyran ring’s rigidity vs. benzofuran’s planarity .

- Data Normalization: Account for batch-to-batch purity variations via HPLC (≥95% purity threshold) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions: -20°C under argon, in amber vials to prevent oxidation of the amine group and photodegradation of the benzopyran ring .

- Stability Tests: Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for decomposition products (e.g., oxidation to nitro derivatives) .

Advanced: How can researchers model the metabolic pathways of this compound in vivo?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH to identify phase I metabolites (e.g., N-demethylation, hydroxylation) via UPLC-QTOF-MS .

- Computational Tools: Use SwissADME to predict CYP450 isoform interactions and metabolite likelihood .

- Cross-Species Comparison: Compare metabolic profiles in zebrafish vs. murine models to assess translational relevance .

Basic: What regulatory constraints apply to this compound due to structural similarities to controlled substances?

Methodological Answer:

- Legal Status: Classify under synthetic phenethylamine analogs regulated by the Misuse of Drugs Act (e.g., 5-APB, 6-APB) .

- Documentation: Maintain DEA/FDA compliance logs for synthesis, storage, and disposal, referencing analogs like 1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-amine .

Advanced: How does the stereochemistry of the propan-2-amine moiety influence biological activity?

Methodological Answer:

- Enantiomer Separation: Use chiral chromatography (e.g., Chiralpak IA column) to isolate (R)- and (S)-enantiomers .

- Activity Comparison: Test enantiomers in receptor-binding assays (e.g., 5-HT₂A) to identify stereospecific effects, as seen in (R)-1-(4-methoxyphenyl)propan-2-amine .

Basic: What analytical methods validate purity for in vivo studies?

Methodological Answer:

- HPLC: Use a C18 column (acetonitrile/0.1% TFA mobile phase) with UV detection (λ = 254 nm) to quantify impurities ≤0.5% .

- Elemental Analysis: Confirm C, H, N composition (±0.3% theoretical) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Core Modifications: Introduce substituents (e.g., halogens, methoxy groups) at the benzopyran 6-position to modulate lipophilicity and target engagement .

- Pharmacophore Mapping: Overlay 3D structures with active analogs (e.g., 1-(3,5-dimethylphenyl)propan-2-amine) to identify critical hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.